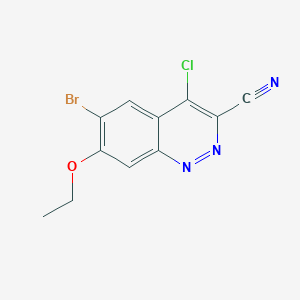
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile is a chemical compound belonging to the cinnoline family, characterized by its bromine, chlorine, and ethoxy groups attached to the cinnoline core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile typically involves multiple steps, starting with the construction of the cinnoline core. One common approach is the cyclization of appropriately substituted anilines or phenylenediamines under acidic conditions
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst or using lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted cinnolines or other derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its structural features allow it to interact with various biological targets, making it useful in drug discovery and development.
Medicine: In the medical field, this compound is being investigated for its therapeutic properties. It has shown promise in the treatment of certain diseases, including cancer and infectious diseases, due to its ability to modulate biological pathways.
Industry: In industry, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial applications.
Wirkmechanismus
The mechanism by which 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The bromine and chlorine atoms enhance its reactivity, allowing it to bind to enzymes or receptors with high affinity. This binding can modulate biological processes, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
6-Bromo-4-chloro-7-methoxycinnoline-3-carbonitrile
4-Bromo-6-chloro-7-ethoxycinnoline-3-carbonitrile
7-Bromo-4-chloro-6-ethoxycinnoline-3-carbonitrile
Uniqueness: 6-Bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile stands out due to its specific arrangement of substituents, which affects its reactivity and biological activity. Compared to similar compounds, its unique structure allows for distinct interactions with biological targets, making it a valuable compound in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C11H7BrClN3O |
|---|---|
Molekulargewicht |
312.55 g/mol |
IUPAC-Name |
6-bromo-4-chloro-7-ethoxycinnoline-3-carbonitrile |
InChI |
InChI=1S/C11H7BrClN3O/c1-2-17-10-4-8-6(3-7(10)12)11(13)9(5-14)16-15-8/h3-4H,2H2,1H3 |
InChI-Schlüssel |
VMMPMBBITHQHEA-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=C(C=C2C(=C1)N=NC(=C2Cl)C#N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Bromo-7-nitroimidazo[5,1-b]thiazole](/img/structure/B15360402.png)
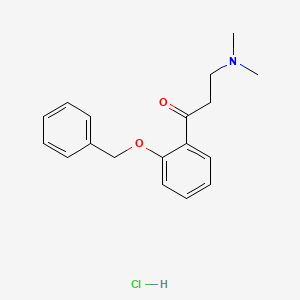

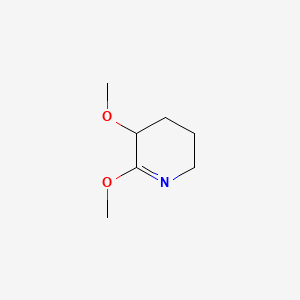
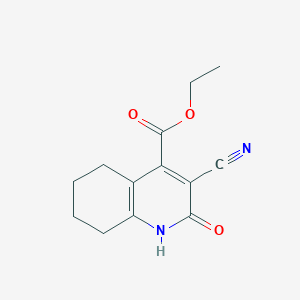

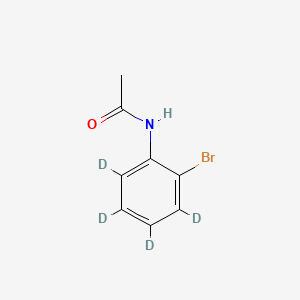
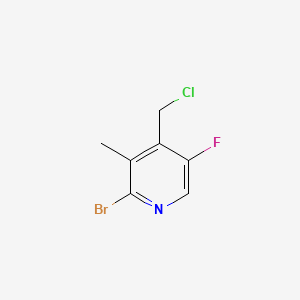
![Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
![(2R,6R)-2,6-dimethylmorpholine;[(1R,4S)-7,7-dimethyl-2-oxo-norbornan-1-yl]methanesulfonic acid](/img/structure/B15360465.png)
![[(3aR,6R,6aR)-4-[6-chloro-4-[[(1R)-1-phenylethyl]amino]pyrazolo[3,4-d]pyrimidin-1-yl]-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methanol](/img/structure/B15360472.png)
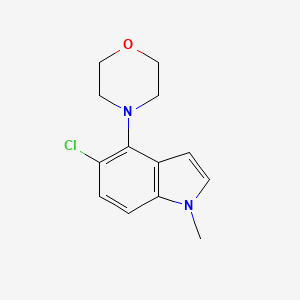
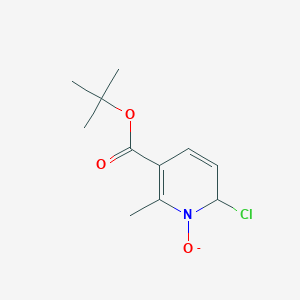
![N-[4-(2-ethyl-1-methylpiperidin-4-yl)-2-propan-2-yloxyphenyl]formamide](/img/structure/B15360489.png)
